molecular formula C50H58O2 B1311715 (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol CAS No. 908338-44-3

(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B1311715
CAS No.: 908338-44-3
M. Wt: 691 g/mol
InChI Key: BCAHCEFAVPAFSH-UHFFFAOYSA-N
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Description

“(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol” is a chiral binaphthol compound that has garnered significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties. It is also referred to as Binap2S . The empirical formula is C50H58O2 .


Synthesis Analysis

This compound can be used as a reactant to prepare BINOL-based chiral N-triflyl thiophosphoramides as chiral Bronsted acid catalysts for the asymmetric synthesis of α-substituted cycloalkanones via enantioselective hydrolysis of alicyclic silyl enol ethers .


Molecular Structure Analysis

The molecular weight of this compound is 690.99 . The SMILES string representation is CC(C)c1cc(C(C)C)c(c(c1)C(C)C)-c2cc3ccccc3c(c2O)-c4c(O)c(cc5ccccc45)-c6c(cc(cc6C(C)C)C(C)C)C(C)C .


Chemical Reactions Analysis

This compound is potentially useful as a ligand in the preparation of organometallic catalysts .

The InChI key is BCAHCEFAVPAFSH-UHFFFAOYSA-N .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol (BINOL), and its derivatives have been widely used in asymmetric synthesis. For example, the Williamson Reaction has been applied for the resolution of 2,2'-Bis(bromomethyl)-1,1'-binaphthyl and 1,1'-Binaphthalene-2,2'-diol to produce optically pure compounds, demonstrating its utility in stereoselective synthesis processes (Mazaleyrat & Wakselman, 1996).

Ligand Design and Coordination Chemistry

BINOL derivatives, such as those modified with pyridine, have been explored in ligand design for catalysis. For example, 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene has been used in asymmetric allylation of benzaldehyde, although it was observed that the substitution on the pyridine ring could negatively affect the asymmetric induction in catalysis (Charmant et al., 2003).

Organic-Inorganic Hybrid Material Synthesis

The compound also finds application in the synthesis of organic-inorganic hybrid materials. For example, the phosphonation of 1,1′-binaphthalene-2,2′-diol (BINOL) leads to key intermediates in the synthesis of these materials, showcasing its versatility in different chemical synthesis routes (Jaffrès, Bar, & Villemin, 1998).

Development of Enantioselective Agents

BINOL and its derivatives are also significant in the development of enantioselective agents. For instance, enantiopure 6,6′-di-tert-butyl-1,1′-binaphthalene-2,2′-diol has been synthesized and used as a precursor for various enantiopure compounds, indicating its importance in asymmetric synthesis (Balaraman & Swamy, 2007).

Characterization and Structural Analysis

In addition to synthesis, BINOL and its derivatives are also useful in structural analysis and characterization. For example, the absolute configuration of 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol was confirmed using a combination of vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra, highlighting its role in advanced spectroscopic techniques (Polavarapu et al., 2009).

Enantiomeric Resolution Techniques

BINOL has been used in novel methods for enantiomeric resolution. An economic and practical method using threo-(1S, 2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol-cyclohexanone condensate as a resolving agent for [1,1'-binaphthalene]-2,2'-diol was developed, illustrating its significance in chiral separation processes (Liu et al., 2003).

Pharmaceutical and Biological Applications

While this review focuses on scientific research applications and excludes information related to drug use, dosage, and side effects, it is important to note that BINOL derivatives have been studied for their potential biological effects, such as the inhibitory effects on human sperm motility, demonstrating the breadth of applications beyond traditional chemical synthesis (Tanphaichitr et al., 1989).

Properties

IUPAC Name

1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H58O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32,51-52H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHCEFAVPAFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol
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